Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate
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Overview
Description
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate typically involves esterification reactions. One common method is the reaction of 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenoxy and phenylethenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid.
Reduction: The major product is ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanol.
Substitution: Depending on the reagent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the manufacture of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate stands out due to its complex structure, which includes both a phenoxy group and a phenylethenyl group
Properties
CAS No. |
52214-83-2 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H22O3/c1-5-22-19(21)20(3,4)23-18-13-11-17(12-14-18)15(2)16-9-7-6-8-10-16/h6-14H,2,5H2,1,3-4H3 |
InChI Key |
DTFRUPMUXJEBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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